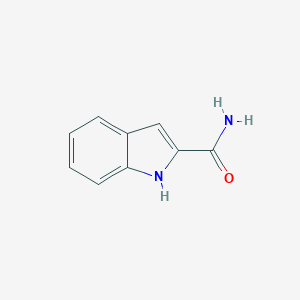

1H-インドール-2-カルボキサミド

概要

説明

1H-Indole-2-carboxamide is a heterocyclic organic compound belonging to the indole family. The indole skeleton consists of a benzene ring fused to a pyrrole ring. The presence of a carboxamide group at the second position of the indole ring gives this compound unique chemical and biological properties. Indole derivatives, including 1H-Indole-2-carboxamide, have been extensively studied for their potential therapeutic applications due to their ability to interact with various enzymes and proteins through hydrogen bonding .

科学的研究の応用

1H-Indole-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its interactions with enzymes and proteins, making it valuable in enzyme inhibition studies.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

作用機序

Target of Action

1H-Indole-2-carboxamide, a derivative of indole, has been found to interact with a variety of targets due to its unique inhibitory properties . The compound has been shown to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . Some of the primary targets include the Mycobacterial Membrane Protein Large 3 Transporter (MmpL3) , HLGP , HIV-1 , and renin enzyme . These targets play crucial roles in various biological processes, including the growth of Mycobacterium tuberculosis and the progression of HIV-1 .

Mode of Action

The mode of action of 1H-Indole-2-carboxamide involves its interaction with its targets, leading to changes in their activity. For instance, when interacting with MmpL3, it presumably diffuses through the lipid-rich bilayer of Mycobacterium tuberculosis, eliciting potent anti-TB activity . The presence of the carboxamide moiety in 1H-Indole-2-carboxamide allows it to form hydrogen bonds with its targets, inhibiting their activity .

Biochemical Pathways

1H-Indole-2-carboxamide affects several biochemical pathways due to its interaction with various targets. For example, it has been shown to repress the phosphorylation of ASK1-p38/JNK signaling pathways and suppress the overexpression of inflammatory cytokines . This suggests that 1H-Indole-2-carboxamide can influence multiple biochemical pathways, leading to downstream effects such as the inhibition of inflammation and other cellular processes .

Pharmacokinetics

This characteristic likely facilitates their diffusion through lipid-rich bilayers, such as those of Mycobacterium tuberculosis, impacting their bioavailability and efficacy .

Result of Action

The action of 1H-Indole-2-carboxamide leads to various molecular and cellular effects. For instance, it has been shown to alleviate hypoxia/reoxygenation (H/R) injury in mouse astrocytes by improving cell viability, reducing LDH leakage rate, intracellular glucose content, and post-ischemic ROS level . Additionally, it can control cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .

Action Environment

The action, efficacy, and stability of 1H-Indole-2-carboxamide can be influenced by various environmental factors. For example, the inherent high lipophilicity of the compound likely facilitates its diffusion through lipid-rich environments, such as the bilayer of Mycobacterium tuberculosis . This suggests that the compound’s action can be influenced by the lipid composition of the target cell’s environment .

生化学分析

Biochemical Properties

1H-Indole-2-carboxamide has unique inhibitory properties due to the carboxamide moiety at its 2-position . This moiety forms hydrogen bonds with various enzymes and proteins, often inhibiting their activity . For instance, indole 2-carboxamide derivatives have shown inhibitory activity against HLGP and HIV-1 .

Cellular Effects

1H-Indole-2-carboxamide has been found to have significant effects on various types of cells and cellular processes . For example, certain derivatives of 1H-Indole-2-carboxamide have shown potent antiviral activity, with inhibitory effects against influenza A and Coxsackie B4 virus . Additionally, some compounds have demonstrated potent activity against C-8166 and MT-4 cells .

Molecular Mechanism

The molecular mechanism of action of 1H-Indole-2-carboxamide involves its interaction with biomolecules at the molecular level . The carboxamide moiety in 1H-Indole-2-carboxamide forms hydrogen bonds with various enzymes and proteins, often inhibiting their activity . This can lead to changes in gene expression and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of 1H-Indole-2-carboxamide can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of 1H-Indole-2-carboxamide can vary with different dosages in animal models

Metabolic Pathways

1H-Indole-2-carboxamide may be involved in various metabolic pathways

Transport and Distribution

The transport and distribution of 1H-Indole-2-carboxamide within cells and tissues are crucial aspects of its biochemical profile

Subcellular Localization

The subcellular localization of 1H-Indole-2-carboxamide can affect its activity or function

準備方法

Synthetic Routes and Reaction Conditions: 1H-Indole-2-carboxamide can be synthesized through several methods. One common approach involves the hydrolysis of a precursor compound followed by amidation and nucleophilic substitution reactions. The general steps are as follows:

- Hydrolysis of a precursor compound (e.g., an ester) using sodium hydroxide to form an intermediate carboxylic acid.

- Amidation of the carboxylic acid with an amine to form the carboxamide.

- Nucleophilic substitution reactions to introduce various substituents on the indole ring .

Industrial Production Methods: Industrial production of 1H-Indole-2-carboxamide typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

化学反応の分析

Types of Reactions: 1H-Indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and selectfluor are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted indole derivatives .

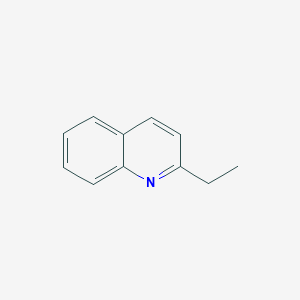

類似化合物との比較

- Indole-3-carboxamide

- Indole-2-carboxylic acid

- Indole-3-carboxylic acid

1H-Indole-2-carboxamide stands out due to its unique position of the carboxamide group, which imparts distinct chemical reactivity and biological activity.

特性

IUPAC Name |

1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHUJFBEFDVZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344168 | |

| Record name | 1H-Indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-84-4 | |

| Record name | 1H-Indole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

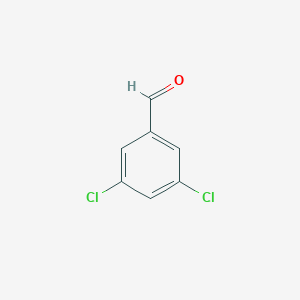

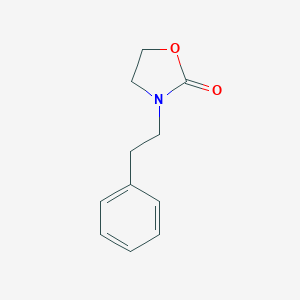

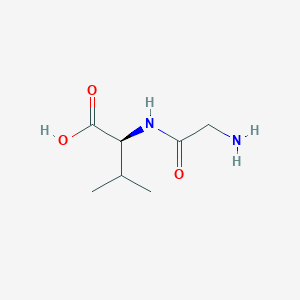

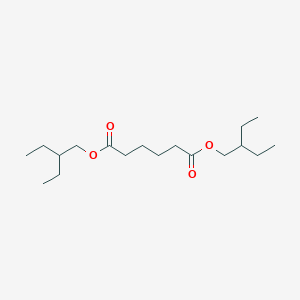

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

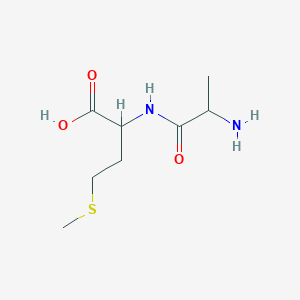

Q1: What are the primary biological targets of 1H-indole-2-carboxamide derivatives?

A1: Research has identified several key targets for 1H-indole-2-carboxamide derivatives, including: * Dopamine D3 receptor (D3R): These compounds exhibit high affinity and selectivity for D3R, making them promising candidates for treating substance use disorders, particularly opioid use disorder. [, , ] * Cannabinoid Receptor 1 (CB1): Certain derivatives act as allosteric modulators of CB1, suggesting potential applications in various neurological and metabolic disorders. [, ] * Na+/H+ exchanger (NHE): Some 1H-indole-2-carboxamides demonstrate potent inhibition of NHE, indicating potential therapeutic benefits in cardiovascular diseases, particularly myocardial ischemia/reperfusion injury. [, , , ] * Glycogen phosphorylase (PYGB): Derivatives have been identified as PYGB inhibitors, showcasing potential in treating ischemic brain injury by regulating glycogen metabolism in astrocytes. [, ]

Q2: Can you elaborate on the downstream effects of 1H-indole-2-carboxamides on D3R activity?

A2: Antagonism of D3R by these compounds has demonstrated promising effects in preclinical models, including: * Reduction of oxycodone self-administration and mitigation of relapse: This suggests a crucial role of D3R in opioid reward and motivation. [, ] * Attenuation of withdrawal-induced hyperalgesia and irritability-like behavior: This highlights the potential of D3R antagonists in managing opioid withdrawal symptoms. []

Q3: How do 1H-indole-2-carboxamides interact with CB1, and what are the observed effects?

A3: While demonstrating positive allosteric modulation of orthosteric agonist binding to CB1, these compounds exhibited functional antagonism in terms of G-protein coupling. [] Interestingly, they also induced β-arrestin-mediated ERK1/2 phosphorylation, suggesting potential biased agonism. []

Q4: What is the basic structure of 1H-indole-2-carboxamide?

A4: The core structure consists of an indole ring with a carboxamide group attached at the 2-position.

Q5: How has spectroscopic data been used to characterize these compounds?

A5: Researchers have extensively employed various spectroscopic techniques for structural elucidation, including: * 1H NMR, 13C NMR: These methods provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural confirmation and understanding substitution patterns. [, , , ] * Mass Spectrometry (MS): This technique assists in determining the molecular weight and fragmentation patterns, supporting the identification and characterization of the synthesized compounds. [, , ] * Infrared Spectroscopy (IR): IR spectra reveal information about the functional groups present in the molecule, further confirming their identity. [, , ] * X-ray Crystallography: This technique provides a three-dimensional structural representation of the molecule, including bond lengths, angles, and crystal packing arrangements, which can be crucial for understanding binding interactions with target proteins. [, , ]

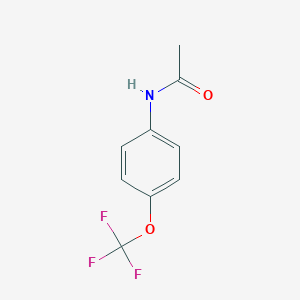

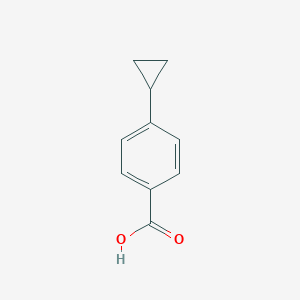

Q6: How do structural modifications of 1H-indole-2-carboxamides influence their biological activity?

A6: SAR studies have revealed that even subtle structural changes can significantly impact the activity, potency, and selectivity of these compounds:

* **C3-position of the indole ring:** Modifications at this position, particularly the length of the alkyl chain, significantly influence the allosteric modulation of CB1, affecting both binding affinity (KB) and binding cooperativity (α). [, ]* **C5-position of the indole ring:** Introducing electron-withdrawing groups, like chlorine, at this position appears beneficial for CB1 allosteric modulation. [, ]* **Linker between the amide bond and phenyl ring B:** The length and nature of this linker are crucial for CB1 allostery, with specific lengths demonstrating optimal activity. []* **Amino substituent on phenyl ring B:** The type of substituent on this ring significantly affects both the binding affinity and cooperativity for CB1. []* **Substitution at the 5-position of the indole nucleus:** Studies focusing on 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones showed the reaction yield was less affected by the presence of electron-donating and -withdrawing substituents at this position. []* **Modifications to the 2-carboxamido sidechain:** Introducing specific heterocyclic moieties, like phthalimides, significantly enhanced the antagonist activity at the vascular 5-HT1B-like receptor while maintaining selectivity over other receptors. [, ]Q7: Can you provide specific examples of structural modifications that led to improved activity?

A7: Certainly.

* **ORG27569 (1) to 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide):** These modifications at the C3 position and the amino substituent on phenyl ring B led to a significant increase in binding affinity (KB) and binding cooperativity (α) for CB1. []* **Compound 1 to compound 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide):** Optimizations led to a compound with exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, superior ADMET properties, and excellent in vivo activity. []* **From N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (17) to N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)-1H-indole-2-carboxamide (11h):** Replacement of cinnamamide with 1H-indole-2-carboxamide led to a 2- to 5-fold increase in HDAC inhibition and cell-based antitumor activity. []Q8: How has computational chemistry contributed to the understanding of 1H-indole-2-carboxamides?

A8: Computational approaches have proven invaluable in:

* **Molecular docking:** This method predicts the preferred orientation of these compounds within the binding site of target proteins, providing insights into key interactions responsible for their activity. [, ]* **3D-QSAR studies (CoMFA, CoMSIA):** These studies correlate the 3D structure of these compounds with their biological activity, identifying crucial structural features that govern potency and selectivity. []* **Molecular Dynamics (MD) simulations:** MD simulations provide dynamic insights into the interactions between 1H-indole-2-carboxamides and their target proteins, elucidating the conformational changes and binding mechanisms. []* **Gaussian Accelerated Molecular Dynamics (GaMD) simulations:** These simulations allow for enhanced sampling of conformational space and provide more detailed information about protein-ligand interactions, binding free energies, and conformational changes upon ligand binding. []* **Thermodynamic Integration (TI) calculations:** TI offers a rigorous approach to estimate binding free energy differences between ligands and their receptors, aiding in understanding the impact of even subtle structural modifications on binding affinity. []Q9: What in vitro models have been used to investigate the biological activity of 1H-indole-2-carboxamides?

A9: Various in vitro models, including:

* **Radioligand binding assays:** To determine the binding affinity and selectivity of compounds for target receptors, such as dopamine D3, CB1, and 5-HT1B-like receptors. [, , , , , , ]* **Cell-based assays:** To assess functional activity, such as inhibition of Na+/H+ exchange, glycogen phosphorylase, and histone deacetylase, as well as effects on cell viability, proliferation, and apoptosis. [, , , , , , , , ]* **Isolated tissue preparations:** To evaluate the effects on smooth muscle contraction and relaxation, such as in the guinea pig ileum and colon for assessing CCK antagonism. []Q10: What in vivo models have been employed to study the efficacy and safety of these compounds?

A10: Several animal models have been used, including:

* **Triton WR-1339-induced hyperlipidemic rats:** To evaluate the lipid-lowering effects of compounds by measuring changes in lipid profiles, including total cholesterol, triglycerides, LDL-C, and HDL-C. [, , , , , , ]* **Alloxan-induced hyperglycemic rats:** To assess potential antidiabetic effects by monitoring blood glucose levels. []* **Rat transient middle cerebral artery occlusion (MCAO) model:** To investigate the neuroprotective effects of compounds in ischemic stroke by assessing infarct size, cerebral blood flow, and blood-brain barrier integrity. [, , , ]* **Mouse astrocyte hypoxia/reoxygenation (H/R) injury model:** To study the protective effects against H/R injury by evaluating cell viability, LDH release, intracellular glucose content, ROS levels, and apoptosis-related protein expression. []* **Oxycodone self-administration model in rats:** To investigate the effects of D3R antagonists on opioid addiction-like behaviors, including escalation of drug intake and withdrawal symptoms. [, ]* **Xenograft tumor models:** To evaluate the antitumor activity of compounds in vivo, specifically in triple-negative breast cancer. []試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one](/img/structure/B167949.png)

![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)

![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)